(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol
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Overview
Description
(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a fluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoropyridine and ®-pyrrolidin-3-ol.
Coupling Reaction: The key step involves the coupling of 2-fluoropyridine with ®-pyrrolidin-3-ol under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Optimized reaction conditions, such as temperature, solvent, and reaction time, are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or cellular metabolism.
Comparison with Similar Compounds
- (3R)-1-(2-chloropyridine-3-carbonyl)pyrrolidin-3-ol
- (3R)-1-(2-bromopyridine-3-carbonyl)pyrrolidin-3-ol
- (3R)-1-(2-iodopyridine-3-carbonyl)pyrrolidin-3-ol
Comparison:
- Uniqueness: The presence of the fluorine atom in (3R)-1-(2-fluoropyridine-3-carbonyl)pyrrolidin-3-ol imparts unique electronic properties, making it more resistant to metabolic degradation compared to its chloro, bromo, and iodo analogs.
- Reactivity: The fluorinated compound exhibits different reactivity patterns in substitution reactions due to the strong electron-withdrawing effect of fluorine.
This comprehensive overview highlights the significance of this compound in various fields of research and its unique chemical properties
Properties
IUPAC Name |
(2-fluoropyridin-3-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-9-8(2-1-4-12-9)10(15)13-5-3-7(14)6-13/h1-2,4,7,14H,3,5-6H2/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHXKDWPIEGCUKV-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)C2=C(N=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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